molecular formula C11H8BrF2NO2 B1409699 Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate CAS No. 1805411-95-3

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate

Cat. No.: B1409699
CAS No.: 1805411-95-3
M. Wt: 304.09 g/mol
InChI Key: JHZLZBIWFHWNBG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate (C₁₁H₈BrF₂NO₂, CAS: 1807116-32-0) is a substituted benzoate ester featuring a bromine atom at the 4-position, a cyano group at the 2-position, and a difluoromethyl group at the 6-position of the benzene ring. The ethyl ester moiety contributes to its hydrolytic stability, while the electron-withdrawing substituents (Br, CN, CF₂H) modulate electronic and steric properties.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-6(5-15)3-7(12)4-8(9)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZLZBIWFHWNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate typically involves the esterification of 4-bromo-2-cyano-6-(difluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and cyano groups facilitate binding to active sites of enzymes or receptors, while the difluoromethyl group enhances the compound’s stability and bioavailability. The ester group allows for easy modification, enabling the compound to be tailored for specific applications .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The compound’s substituents distinguish it from simpler benzoate esters:

  • Cyano Group: Strong electron-withdrawing character polarizes the aromatic ring, stabilizing the ester carbonyl against hydrolysis.
  • Difluoromethyl (CF₂H) : Balances lipophilicity and metabolic stability, as fluorine’s electronegativity reduces basicity and oxidative metabolism .

Comparison with Analogues :

  • Ethyl Benzoate : Lacks substituents, making it more prone to hydrolysis via carboxylesterases (CES) .
  • Ethyl 4-Bromobenzoate: Bromine increases molecular weight and may slow metabolism but lacks the cyano and CF₂H groups.
  • Ethyl 2-Cyano-6-methylbenzoate: Replacing CF₂H with methyl reduces lipophilicity and alters metabolic pathways.

Hydrolytic and Metabolic Stability

  • Ethyl 4-Bromo-2-Cyano-6-(Difluoromethyl)Benzoate: The ethyl ester and electron-withdrawing substituents likely reduce CES-mediated hydrolysis compared to methyl esters. For example, ethyl benzoate (compound 2 in ) shows slower hydrolysis than methyl benzoate (compound 1) in rat liver microsomes .
  • Methyl Benzoate : Rapidly metabolized by CES, with hydrolysis inhibited by bis(p-nitrophenyl)phosphate .
  • Fluorinated Analogues : The CF₂H group may enhance metabolic stability by blocking cytochrome P450-mediated oxidation, a trend observed in fluorinated pharmaceuticals .

Comparative Data Table

Compound Name Substituents Molecular Formula Hydrolytic Stability Metabolic Stability Key Applications
Ethyl 4-Bromo-2-Cyano-6-(CF₂H)Benzoate 4-Br, 2-CN, 6-CF₂H, ethyl C₁₁H₈BrF₂NO₂ High (electron-withdrawing groups) Moderate-High (fluorine effects) Pharma intermediates
Ethyl Benzoate None C₉H₁₀O₂ Low (CES-sensitive) Low Solvents, fragrances
Methyl 4-Bromobenzoate 4-Br, methyl C₈H₇BrO₂ Moderate Moderate Organic synthesis
Ethyl 2-Cyano-6-methylbenzoate 2-CN, 6-CH₃, ethyl C₁₁H₁₁NO₂ Moderate Moderate Polymer additives
Ethyl 6-(Difluoromethyl)Benzoate 6-CF₂H, ethyl C₁₀H₁₀F₂O₂ High High Agrochemicals

Research Findings and Implications

  • Hydrolytic Stability : The ethyl ester and electron-withdrawing groups in the target compound likely confer greater resistance to hydrolysis than methyl esters or unsubstituted benzoates .
  • Fluorine’s Impact : The CF₂H group enhances lipophilicity (logP ~2.5 estimated) and reduces oxidative metabolism, aligning with trends in fluorinated drug design .
  • Safety: While bromine and cyano groups raise toxicity concerns, fluorine’s stabilizing effects may offset these risks, though further in vivo studies are needed .

Biological Activity

Overview

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is a benzoate derivative characterized by its unique functional groups, including a bromine atom, a cyano group, and a difluoromethyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and as a pharmacophore in drug development.

The structure of this compound allows it to participate in various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of the bromine and cyano groups facilitates binding to active sites of enzymes or receptors, while the difluoromethyl group enhances the compound's stability and bioavailability. This combination of properties makes it a valuable candidate for further biological studies.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, particularly targeting eIF4E, which is implicated in cancer progression. Inhibition of this protein can suppress tumor growth and induce apoptosis in cancer cells .
  • Protein-Ligand Interactions : Its ability to interact with proteins makes it useful for studying protein-ligand dynamics, which is critical for understanding various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell growth through modulation of specific signaling pathways .
  • Antimicrobial and Anti-inflammatory Effects : Similar compounds have shown potential antimicrobial and anti-inflammatory properties, indicating that this compound may also possess such activities.
  • DPP-4 Inhibition : The compound’s structural components suggest it may interact with DPP-4, an enzyme involved in glucose metabolism, thus presenting potential applications in diabetes management .

Case Studies

Several studies have investigated the biological activity of similar benzoate derivatives:

  • Study on eIF4E Inhibition : Research demonstrated that compounds structurally related to this compound could effectively inhibit eIF4E interactions, leading to reduced cell proliferation in lung carcinoma models .
  • DPP-4 Inhibitors : A review highlighted various scaffolds for DPP-4 inhibitors, emphasizing that modifications to the benzoate structure can enhance inhibitory potency against this enzyme .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundEnzyme inhibition (eIF4E), anticancer
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoateAntimicrobial, anti-inflammatory
DPP-4 inhibitors (various scaffolds)Antidiabetic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate

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